

# An In-Depth Technical Guide to (-)-Eseroline Fumarate

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## Compound of Interest

Compound Name: (-)-Eseroline fumarate

Cat. No.: B1139458

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## Abstract

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine, is a multifaceted compound exhibiting a dual pharmacological profile. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and, more notably, as a potent agonist at the  $\mu$ -opioid receptor. This dual activity imparts a unique and complex pharmacological signature, including significant antinociceptive effects that are reported to be more potent than morphine. However, its therapeutic potential is constrained by demonstrated neurotoxicity, characterized by the induction of neuronal cell death through mechanisms involving cellular ATP depletion. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and toxicology of **(-)-Eseroline fumarate**, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

## Chemical and Physical Properties

**(-)-Eseroline fumarate** is the fumarate salt of (-)-Eseroline. The chemical and physical properties are summarized in the table below.

| Property          | Value  |
|-------------------|--|
| Chemical Name     | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate   |
| Synonyms          | Eseroline fumarate   |
| Molecular Formula | C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O · C <sub>4</sub> H <sub>4</sub> O <sub>4</sub> (Eseroline base: C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O) |
| Molecular Weight  | 334.37 g/mol (Eseroline base: 218.30 g/mol )   |
| CAS Number        | 70310-73-5   |
| Appearance        | Light brown or white solid   |
| Solubility        | Soluble in 0.1 M HCl. Solutions should be freshly prepared.  |
| Storage           | Short term at 0°C, long term at -20°C, desiccated.   |
| SMILES            | CN1CC[C@]2(C)[C@H]1N(C)c3ccc(O)cc23.OC(=O)\C=C\C(=O)O  |
| InChI             | InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1   |

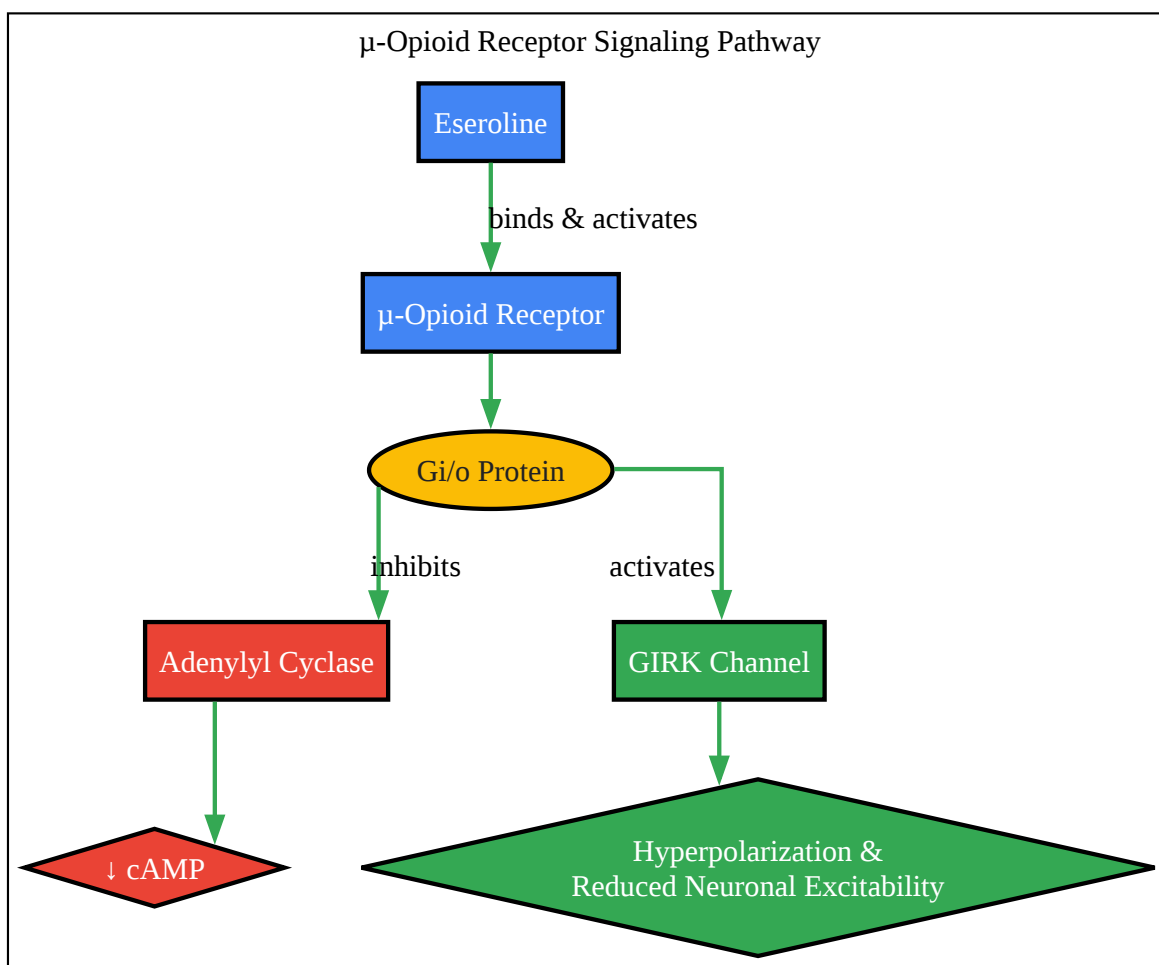
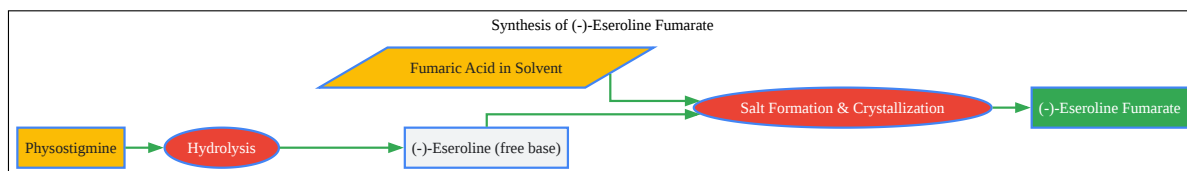
## Synthesis

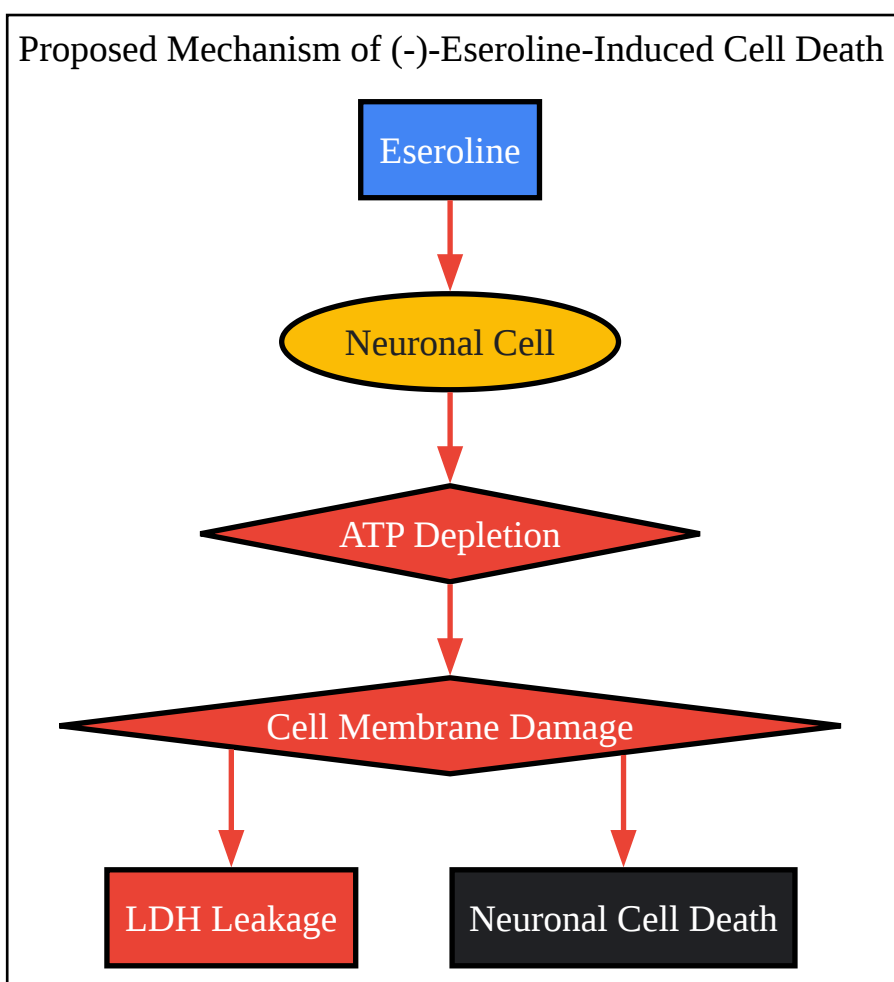
(-)-Eseroline is a metabolite of (-)-physostigmine. The synthesis of (±)-eseroline has been formally described, with the key intermediate being (±)-desoxyeseroline. The conversion of the parent compound, physostigmine, to eseroline involves the hydrolysis of the carbamate group.

A general procedure for the preparation of the fumarate salt of an eseroline carbonate derivative involves dissolving the free base in a suitable solvent such as methanol or ether and treating it with a solution of one equivalent of fumaric acid in methanol or ethanol.

Crystallization of the salt can be induced by the addition of a less polar solvent like ether or pentane.[1]

Conceptual Synthesis Workflow:





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## References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (-)-Eseroline Fumarate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139458#what-is-eseroline-fumarate\]](https://www.benchchem.com/product/b1139458#what-is-eseroline-fumarate)

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